(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone
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Overview
Description
The compound (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone is a synthetic organic molecule that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a complex structure with both indole and piperidine moieties, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Piperidine Attachment: The piperidine moiety can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone: can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated indoles, substituted piperidines.
Scientific Research Applications
(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. This modulation can lead to changes in neurotransmitter release, receptor activation, and downstream effects on cellular function.
Comparison with Similar Compounds
Similar Compounds
- (4-methoxy-1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone
- (4,7-dimethoxy-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone
- (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(4-methylpiperidin-1-yl)methanone
Uniqueness
(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(4-phenylpiperidin-1-yl)methanone: stands out due to its specific substitution pattern on the indole ring and the presence of a phenyl group on the piperidine ring. These structural features may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H26N2O3 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
(4,7-dimethoxy-1-methylindol-2-yl)-(4-phenylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C23H26N2O3/c1-24-19(15-18-20(27-2)9-10-21(28-3)22(18)24)23(26)25-13-11-17(12-14-25)16-7-5-4-6-8-16/h4-10,15,17H,11-14H2,1-3H3 |
InChI Key |
VTJPRAXDDADZNU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)N3CCC(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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